Superior In Vitro Potency Against Retigabine in KV7 Channel Activation Assays
In a direct comparative study using cultured mouse auditory cortical neuronal networks on microelectrode arrays, Flupirtine Maleate demonstrated twice the inhibitory potency of its structural analog Retigabine, with an EC50 of 4.0 µM compared to 8.0 µM for Retigabine [1]. This indicates that Flupirtine achieves comparable neuronal network inhibition at half the concentration required for Retigabine.
| Evidence Dimension | In vitro inhibitory potency on neuronal networks (EC50) |
|---|---|
| Target Compound Data | 4.0 µM |
| Comparator Or Baseline | Retigabine: 8.0 µM |
| Quantified Difference | 2-fold higher potency (lower EC50) |
| Conditions | Cultured mouse embryonic auditory cortical networks; microelectrode array recording; hyperactivity induced by pentylenetetrazol |
Why This Matters
Procurement of Flupirtine Maleate is justified when higher potency is required at lower concentrations, which is critical for minimizing off-target effects in neuronal network studies.
- [1] Wu C, Gopal KV, Moore EJ, Gross GW. Pharmacodynamics of potassium channel openers in cultured neuronal networks. Eur J Pharmacol. 2014;732:68-75. doi: 10.1016/j.ejphar.2014.03.017. View Source
